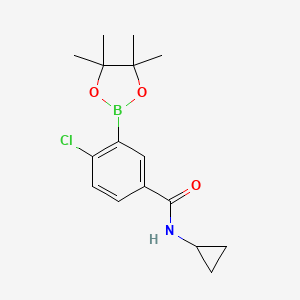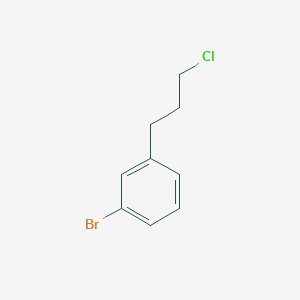![molecular formula C25H23ClN6O2 B3079010 3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride CAS No. 1058706-32-3](/img/structure/B3079010.png)
3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride
Overview
Description
3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride is a useful research compound. Its molecular formula is C25H23ClN6O2 and its molecular weight is 474.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Synthesized derivatives containing 4-methylpiperazin-1-yl quinazoline have demonstrated broad-spectrum antimicrobial activity. For instance, compounds with this structure were tested against various microorganisms like Staphylococcus aureus and Escherichia coli, showing significant activity at certain minimum inhibitory concentrations (Buha et al., 2012).
Anticonvulsant Properties
Compounds featuring the 4-methylpiperazin-1-yl group, similar to the queried chemical structure, have been synthesized and evaluated for anticonvulsant activity. Particularly, those with an aromatic ring at the pyrrolidine-2,5-dione position showed promising results in tests like the maximum electroshock (MES) seizure test (Obniska et al., 2005).
Biochemical Binding Studies
Investigations have been conducted on compounds with a similar structure to understand their binding ability with human serum albumin (HSA). For example, a study using fluorescence quench titration method revealed slight fluorescence quenching and red shift upon addition of a compound with a 4-methylpiperazin-1-yl group to HSA, suggesting a potential for biochemical interactions (Murugesan et al., 2017).
HIV-1 Inhibition
Azaindole derivatives, evolved from compounds containing 4-methylpiperazin-1-yl and 1H-indol-3-yl groups, have been identified as inhibitors of HIV-1 attachment. These compounds, including derivatives like BMS-488043, have shown significant antiviral activity in clinical studies, suggesting their potential in HIV treatment (Wang et al., 2009).
Anticancer Activity
Compounds with a 4-methylpiperazin-1-yl moiety, akin to the specified chemical, have been studied for their anticancer properties. They have been shown to inhibit the growth of multiple human tumor cell lines, indicating their potential utility in cancer treatment (Zhou et al., 2013).
H1-Antihistaminic Activity
A compound with a structure similar to the queried chemical, specifically 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl) propylthio) quinazolin-4(3H)-one, was identified as a potent H1-antihistaminic agent. It showed significant protection against histamine-induced bronchospasm in animal models, suggesting its potential in allergy treatment (Alagarsamy & Parthiban, 2012).
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2.ClH/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18;/h2-9,14,26H,10-13H2,1H3,(H,29,32,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEDHGJNAAGSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)



![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)
![2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one](/img/structure/B3079029.png)


![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)

